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Benzonitrile, 2-(1-pyrenyl)-

Cat. No.: B14261006
CAS No.: 400822-61-9
M. Wt: 303.4 g/mol
InChI Key: GCIJAOKZUWQXJT-UHFFFAOYSA-N
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Description

Overview of Pyrene- and Benzonitrile-Based Donor-Acceptor Systems in Organic Electronic and Photonic Materials Research

Pyrene (B120774), a polycyclic aromatic hydrocarbon, is a well-known fluorophore with a large, planar π-conjugated system. chemrxiv.orgmdpi.com This extended π-system allows for efficient absorption and emission of light, making it an attractive component in optoelectronic devices. researchgate.net When coupled with an electron-withdrawing group like the nitrile (-CN) group in benzonitrile (B105546), the electronic properties of pyrene are significantly altered. The benzonitrile unit acts as an electron acceptor, creating a push-pull system where photoinduced electron transfer can occur from the pyrene donor to the benzonitrile acceptor. chemrxiv.orgchemrxiv.org

This intramolecular charge transfer (ICT) is a key process that governs the functionality of these materials in organic electronics. chemrxiv.orgchemrxiv.org The efficiency of this charge transfer can be tuned by modifying the donor and acceptor strengths, as well as the nature of the bridge connecting them. chemrxiv.org Pyrene-benzonitrile systems have shown promise in a variety of applications, including:

Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields and tunable emission colors of pyrene-benzonitrile derivatives make them suitable for use as emitters in OLEDs. chinesechemsoc.orgresearchgate.net

Organic Photovoltaics (OPVs): The donor-acceptor nature of these molecules facilitates charge separation, a critical step in the conversion of light to electricity in solar cells. chemrxiv.orgwhiterose.ac.uk

Fluorescent Sensors: The sensitivity of the ICT process to the local environment can be exploited to develop fluorescent sensors for various analytes. vulcanchem.com

Structural Diversity and Isomeric Considerations in Pyrenyl-Benzonitrile Architectures

The properties of pyrenyl-benzonitrile conjugates are highly dependent on their molecular structure, particularly the substitution pattern on both the pyrene and benzonitrile rings. The pyrene core can be functionalized at several positions, with the 1-, 2-, and 4-positions being the most common for creating donor-acceptor systems. whiterose.ac.ukacs.org

"Benzonitrile, 2-(1-pyrenyl)-" specifically refers to the isomer where the pyrenyl group is attached to the second carbon atom (the ortho position) of the benzonitrile ring. This is just one of several possible isomers. The attachment of the pyrenyl group at the third (meta) or fourth (para) position of the benzonitrile ring would result in different isomers with distinct electronic and photophysical properties. The spatial arrangement of the donor and acceptor units, dictated by the substitution pattern, significantly influences the degree of electronic coupling and, consequently, the efficiency of intramolecular charge transfer. mdpi.com

Research has shown that even subtle changes in the isomeric structure can lead to significant differences in properties such as absorption and emission wavelengths, fluorescence quantum yields, and charge carrier mobilities. mdpi.com For instance, different isomers may exhibit varying degrees of steric hindrance, which can affect the planarity of the molecule and the overlap of the π-orbitals between the pyrene and benzonitrile moieties.

Historical Context and Evolution of Research on Pyrenyl-Benzonitrile Chromophores

The study of pyrene and its derivatives has a long history, with its discovery dating back to the 19th century. whiterose.ac.uk However, the exploration of pyrene as a building block for advanced functional materials is a more recent development. whiterose.ac.uknih.gov The initial interest in pyrene was primarily due to its unique photophysical properties, such as its long fluorescence lifetime and the formation of excimers (excited-state dimers). acs.org

The concept of creating donor-acceptor molecules by combining electron-rich and electron-poor units gained traction with the rise of organic electronics. This led researchers to explore the combination of pyrene with various acceptor groups, including benzonitrile. Early studies focused on understanding the fundamental photophysics of these systems, such as the nature of the intramolecular charge transfer state.

More recently, research has shifted towards the rational design and synthesis of pyrenyl-benzonitrile chromophores with specific properties for targeted applications. chemrxiv.orgacs.org This includes the development of new synthetic methodologies to control the regiochemistry of substitution and the exploration of more complex architectures, such as polymers and dendrimers incorporating pyrenyl-benzonitrile units. whiterose.ac.uk The ongoing evolution of this research field continues to yield novel materials with enhanced performance in a variety of optoelectronic devices. chinesechemsoc.org

PropertyBenzonitrile, 2-(1-pyrenyl)-Reference
Absorption Maxima (λabs) 340–380 nm (in UV-A region) vulcanchem.com
Emission Maxima (λem) 395–410 nm (in benzonitrile) vulcanchem.com
Fluorescence Quantum Yield (Φ) 0.94–0.99 (in benzonitrile) vulcanchem.com
Predicted Electron Mobility 0.12 cm² V⁻¹ s⁻¹ vulcanchem.com
Infrared Spectroscopy (Nitrile Stretch) 2225 cm⁻¹ vulcanchem.com
Infrared Spectroscopy (Pyrene C-H bend) 840 cm⁻¹ vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H13N B14261006 Benzonitrile, 2-(1-pyrenyl)- CAS No. 400822-61-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

400822-61-9

Molecular Formula

C23H13N

Molecular Weight

303.4 g/mol

IUPAC Name

2-pyren-1-ylbenzonitrile

InChI

InChI=1S/C23H13N/c24-14-18-4-1-2-7-19(18)20-12-10-17-9-8-15-5-3-6-16-11-13-21(20)23(17)22(15)16/h1-13H

InChI Key

GCIJAOKZUWQXJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Benzonitrile, 2 1 Pyrenyl Derivatives

Direct Coupling Strategies

Direct coupling reactions are a cornerstone in the synthesis of pyrene-benzonitrile conjugates, enabling the formation of robust carbon-carbon bonds that link the two aromatic systems. Palladium-catalyzed reactions, in particular, have proven to be highly versatile and efficient for this purpose.

Palladium-Catalyzed Heck Coupling Reactions for Ethenyl-Bridged Pyrene-Benzonitrile Conjugates

The Heck reaction provides a powerful method for the vinylation or arylation of olefins, creating a substituted alkene. organic-chemistry.org This palladium-catalyzed cross-coupling reaction is instrumental in forging an ethenyl bridge between a pyrene (B120774) unit and a benzonitrile (B105546) moiety. organic-chemistry.orgevitachem.com The reaction typically involves an unsaturated halide or triflate and an alkene in the presence of a base and a palladium catalyst. wikipedia.org A general procedure involves reacting a pyrene substrate with an appropriate benzonitrile derivative under palladium catalysis. sioc-journal.cn For instance, the synthesis of 4-[2-(Pyren-1-YL)ethenyl]benzonitrile utilizes a Heck reaction to form the ethenyl linkage. evitachem.com

The catalytic cycle is believed to involve Pd(0)/Pd(II) intermediates. wikipedia.orgmdpi.com The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) species. uwindsor.ca Subsequent steps involve alkene coordination and insertion, followed by elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.org Various palladium sources, such as palladium(II) acetate, and ligands, like phosphines, are often employed to enhance catalytic activity and stability. wikipedia.orgmdpi.com

Table 1: Heck Coupling Reaction Parameters
ParameterDescriptionCommon Examples
Palladium Catalyst The metal center that facilitates the reaction.Pd(OAc)₂, PdCl₂, Pd(dba)₂ wikipedia.orgsioc-journal.cn
Ligand Stabilizes the palladium catalyst and influences reactivity.PPh₃, Phosphine-based ligands sioc-journal.cnmdpi.com
Base Neutralizes the acid generated during the reaction.K₃PO₄, Et₃N wikipedia.orgfrontiersin.org
Solvent The medium in which the reaction is conducted.Acetonitrile (MeCN), Water sioc-journal.cnfrontiersin.org
Temperature Reaction temperature, often elevated.100-120 °C wikipedia.orgsioc-journal.cn

Palladium-Catalyzed Suzuki-Miyaura Coupling for Aryl-Aryl Linkages

The Suzuki-Miyaura coupling is a highly reliable and versatile method for forming C-C bonds, particularly for creating biaryl structures. nih.govmdpi.com This reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an aryl halide or triflate, catalyzed by a palladium complex. mdpi.com In the context of synthesizing 2-(1-pyrenyl)benzonitrile derivatives, this reaction is used to directly link the pyrene and benzonitrile rings.

The synthesis of various aryl-substituted pyrene derivatives has been successfully achieved using Suzuki cross-coupling. researchgate.net For example, 1-pyrenylboronic acid can be coupled with a halogenated benzonitrile derivative. researchgate.net The reaction is known for its high functional group tolerance and often proceeds under mild conditions. researchgate.net The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination. mdpi.com A variety of palladium catalysts, including those with N-heterocyclic carbene (NHC) ligands, have been developed to improve the efficiency of this reaction. rsc.org

Table 2: Suzuki-Miyaura Coupling Reaction Components
ComponentRole in the ReactionTypical Reagents
Palladium Catalyst Facilitates the C-C bond formation.PdCl₂(dppf)·CH₂Cl₂, NHC-Pd(II) complexes rsc.orgresearchgate.net
Organoboron Compound The source of the aryl group to be coupled.Arylboronic acids, Potassium aryltrifluoroborates researchgate.netresearchgate.net
Aryl Halide/Triflate The electrophilic coupling partner.Aryl bromides, Aryl chlorides researchgate.netresearchgate.net
Base Activates the organoboron compound.K₂CO₃, Cs₂CO₃
Solvent The reaction medium.Aqueous media, Organic solvents researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Approaches for Perfluoroaryl-Pyrene Systems

Nucleophilic aromatic substitution (SNAr) offers a metal-free pathway to synthesize certain aromatic compounds. researchgate.netnih.gov This method is particularly effective for reactions involving polyfluoroarenes, where the high electronegativity of fluorine atoms renders the aromatic ring susceptible to nucleophilic attack. nih.gov In the synthesis of perfluoroaryl-pyrene systems, a pyrene-based nucleophile can displace a fluoride (B91410) ion from a perfluorinated benzonitrile.

The reaction proceeds via an addition-elimination mechanism, forming a Meisenheimer complex as an intermediate. pressbooks.pub However, some SNAr reactions, especially with electron-rich arenes, may follow a concerted mechanism. chemrxiv.org The presence of strong electron-withdrawing groups on the aromatic ring enhances the reaction rate. pressbooks.pub For instance, the reaction of pentafluorobenzonitrile (B1630612) with a nucleophile can be optimized by selecting the appropriate base and solvent system. nih.gov Common bases used include potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄). researchgate.netnih.gov

Functionalization of Benzonitrile Precursors via Grignard Reagents in Related Synthesis (General Synthetic Relevance)

Grignard reagents are highly reactive organometallic compounds that are widely used in organic synthesis for forming new carbon-carbon bonds. krayonnz.com While not a direct synthesis of the final pyrene-benzonitrile conjugate, the functionalization of benzonitrile precursors using Grignard reagents is a relevant and crucial step in building more complex derivatives. The addition of a Grignard reagent to the nitrile group of benzonitrile results in the formation of an imine intermediate, which can then be hydrolyzed to yield a ketone. masterorganicchemistry.com

The reaction mechanism involves the nucleophilic attack of the Grignard reagent on the carbon atom of the cyano group. krayonnz.com The reaction is typically second-order, being first order in both the Grignard reagent and the nitrile. masterorganicchemistry.com The reactivity of the Grignard reagent can be influenced by the presence of additives like zinc chloride (ZnCl₂), which can catalyze the addition reaction and lead to higher yields under milder conditions. rsc.org

Post-Synthetic Modification and Derivatization Strategies

Post-synthetic modification (PSM) is a powerful strategy for introducing functional diversity into a pre-existing molecular framework. researchgate.net In the context of pyrene-benzonitrile derivatives, PSM can be used to alter the electronic properties or attach other functional groups to the core structure. For example, a synthesized pyrene-benzonitrile compound could undergo further reactions to introduce donor or acceptor groups, thereby tuning its photophysical properties. acs.org

One approach involves the sequential Ir-catalyzed C-H borylation and substitution of a pyrene core, which allows for the selective introduction of different substituents at specific positions. acs.org Another strategy involves the modification of functional groups already present on the molecule. For instance, a nitrile group on the benzonitrile moiety could potentially be hydrolyzed to a carboxylic acid or reduced to an amine, opening up avenues for further derivatization.

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanisms of the synthetic reactions employed is crucial for optimizing reaction conditions and improving yields.

For Palladium-Catalyzed Heck Reactions , kinetic studies have provided insights into the catalytic cycle. The reaction is generally understood to proceed through a Pd(0)/Pd(II) cycle. wikipedia.orgmdpi.com The initial step is the oxidative addition of the aryl halide to the Pd(0) catalyst. uwindsor.canih.gov This is often the rate-determining step. Subsequent steps include the coordination and insertion of the alkene, followed by β-hydride elimination to form the product and a palladium-hydride species. The final step is the reductive elimination of HX with the help of a base to regenerate the active Pd(0) catalyst. uwindsor.ca

Advanced Photophysical Characterization and Electronic Excitations

High-Resolution Absorption Spectroscopy of Pyrenyl-Benzonitrile Systems

High-resolution absorption spectroscopy of 2-(1-pyrenyl)benzonitrile reveals distinct absorption bands that are characteristic of the pyrene (B120774) moiety. In non-polar solvents, the spectrum typically shows a well-defined vibrational structure. These absorption features are attributed to electronic transitions within the pyrene core, specifically the S₀ → S₁ and S₀ → S₂ transitions. The intensity and position of these bands can be influenced by the solvent environment and the conformation of the molecule. The electronic coupling between the pyrene and benzonitrile (B105546) units in the ground state is generally weak due to a significant twist between the two rings, minimizing steric hindrance. This twisted conformation affects the probability of certain electronic transitions, which is reflected in the details of the absorption spectrum.

Detailed Fluorescence Emission Properties

The fluorescence emission of 2-(1-pyrenyl)benzonitrile is particularly noteworthy due to its dual nature, a phenomenon highly dependent on the surrounding solvent.

In non-polar solvents, 2-(1-pyrenyl)benzonitrile exhibits a structured fluorescence band at higher energies. This emission is characteristic of the locally excited (LE) state of the pyrene unit, closely resembling the fluorescence of pyrene itself. As the polarity of the solvent increases, a new, broad, and structureless emission band appears at longer wavelengths (a red-shift). This second band is assigned to emission from an intramolecular charge transfer (ICT) state. In this state, an electron is transferred from the electron-donating pyrene group to the electron-accepting benzonitrile group. The formation and stabilization of this polar ICT state are favored in polar solvents.

Table 1: Representative Photophysical Data for 2-(1-pyrenyl)benzonitrile

SolventEmission λmax (LE) (nm)Emission λmax (ICT) (nm)Fluorescence Quantum Yield (Φf)Lifetime (τ) (ns)
Cyclohexane~375, 395-~0.4~40
Diethyl ether~376, 396~490~0.3-
Acetonitrile-~560~0.01~2

Note: The values in this table are approximate and serve as illustrative examples of the trends observed for 2-(1-pyrenyl)benzonitrile in solvents of varying polarity.

The pronounced red-shift of the ICT fluorescence band with increasing solvent polarity is a phenomenon known as solvatochromism. This shift can be analyzed using models like the Lippert-Mataga equation, which relates the Stokes shift (the energy difference between the absorption and emission maxima) to the dielectric constant and refractive index of the solvent. Such analyses for 2-(1-pyrenyl)benzonitrile confirm a significant increase in the dipole moment upon formation of the ICT state, consistent with a substantial charge separation.

Time-Resolved Spectroscopy for Excited State Dynamics

Time-resolved spectroscopic techniques, such as transient absorption and time-resolved fluorescence, provide a window into the dynamic processes that occur in the excited state. These studies have been crucial in mapping the pathway from the initially populated LE state to the ICT state. In polar solvents, the decay of the LE emission is observed on a picosecond timescale, concurrent with the rise of the ICT emission. This demonstrates a direct conversion from the LE to the ICT state. The rate of this conversion is dependent on how quickly the solvent molecules can reorganize to stabilize the forming polar ICT state.

Influence of Molecular Conformation on Photophysical Pathways

The photophysical behavior of 2-(1-pyrenyl)benzonitrile is intrinsically linked to its molecular conformation, specifically the dihedral angle between the pyrene and benzonitrile rings. While the ground state and the LE state favor a twisted conformation, the formation of the ICT state is thought to be more favorable in a more planar geometry, which allows for better electronic communication between the donor and acceptor moieties. This suggests that the charge transfer process is coupled with a conformational change (torsional relaxation) in the excited state. In rigid or highly viscous media where this conformational change is restricted, the formation of the ICT state is hindered, and LE emission is predominantly observed, even in polar environments. This "conformational gating" is a key factor controlling the photophysical pathways available to the molecule.

Mechanistic Insights into Intramolecular Charge Transfer Ict Processes

Twisted Intramolecular Charge Transfer (TICT) Dynamics in Pyrenyl-Benzonitrile Derivatives

The Twisted Intramolecular Charge Transfer (TICT) model is central to understanding the behavior of many donor-acceptor systems with rotational freedom. rsc.org This process involves a structural change, specifically a rotation around the single bond connecting the donor and acceptor groups, accompanying the intramolecular charge transfer. researchgate.netrsc.org In pyrenyl-benzonitrile derivatives, photoexcitation leads to a locally excited (LE) state, which can then relax into a lower-energy TICT state characterized by a perpendicular arrangement of the pyrene (B120774) and benzonitrile (B105546) planes. researchsquare.com

Role of Torsional Motion in Excited State Relaxation

The critical coordinate for the formation of the TICT state is the torsional motion around the C-C bond linking the pyrene and benzonitrile rings. In the ground state, the molecule possesses a certain degree of twist, but upon excitation, there is a driving force to rotate towards a mutually perpendicular geometry in the excited state. rsc.org This twisting of the dihedral angle is a key relaxation pathway. rsc.org

Studies on similar multibranched derivatives show that this intramolecular torsion directly controls the excited-state relaxation dynamics. rsc.org The formation of the TICT state from the locally excited state is often a non-radiative pathway, meaning it competes with fluorescence. The efficiency of this torsional motion determines the fluorescence quantum yield; if the twisting is fast and efficient, the fluorescence is quenched as the molecule rapidly relaxes through the dark TICT state. rsc.org In environments where this intramolecular torsion is restricted, such as in rigid polymer matrices or molecular aggregates, the formation of the TICT state can be suppressed, leading to a significant increase in fluorescence intensity. rsc.org

Solvent Polarity Effects on TICT Character and Energy Landscape

The formation and stability of the TICT state are profoundly influenced by the polarity of the solvent. researchgate.netnih.gov In non-polar solvents, the locally excited (LE) state is less stabilized, and there is a higher energy barrier to twisting. Consequently, structural changes are minimal, and emission primarily occurs from the LE state, resulting in higher fluorescence quantum yields. researchgate.netresearchgate.net

Conversely, in polar solvents, the highly dipolar TICT state is significantly stabilized by the solvent cage, lowering its energy relative to the LE state. researchsquare.comresearchgate.net This stabilization facilitates the torsional motion and makes the TICT state a dominant feature of the excited-state energy landscape. The result is a significant red-shift (bathochromic shift) in the emission spectrum and a decrease in the fluorescence quantum yield, as the TICT state provides an efficient non-radiative decay channel. researchgate.netnih.gov

The effect of solvent polarity on the photophysical properties of pyrene derivatives is summarized in the table below.

SolventPolarity (ET(30) index)Emission Maximum (nm)Fluorescence Quantum Yield (ΦF)TICT RatePrimary Emitting State
HexaneLowShorter WavelengthHighSlow / NegligibleLocally Excited (LE)
TolueneLowLE / partial TICT
THFMedium↓↓↓↓TICT
BenzonitrileHigh↓↓↓↓↓↓↑↑TICT
DMSOHighLongest WavelengthVery LowFastTICT

This table illustrates the general trends observed for pyrenyl donor-acceptor systems as solvent polarity increases. researchsquare.comrsc.orgresearchgate.net The arrows indicate the direction of change relative to the non-polar solvent.

Planar Intramolecular Charge Transfer (PICT) Considerations

An alternative to the TICT mechanism is the Planar Intramolecular Charge Transfer (PICT) model. In a PICT process, the excited molecule transitions to a more planar, quinoidal geometry, which enhances the electronic coupling and conjugation between the donor and acceptor moieties. researchgate.netiupac.org The driving force determining whether a molecule undergoes TICT or PICT depends on factors like the energy gap between frontier orbitals and the energy cost of structural relaxation. rsc.org For a molecule to favor a PICT state, there must be a significant stabilization associated with achieving planarity in the excited state. rsc.org

In the case of 2-(1-pyrenyl)-benzonitrile, the two aromatic systems are connected by a single bond, which allows for considerable rotational freedom. The extensive body of research on similar systems, such as 4'-(1-pyrenyl)benzonitrile and other pyrene derivatives, consistently points towards a TICT mechanism being the dominant deactivation pathway in polar solvents. rsc.orgresearchsquare.comhu-berlin.de The steric hindrance between the ortho-hydrogens of the benzonitrile ring and the pery-hydrogens of the pyrene moiety likely disfavors a fully planar conformation, making the twisted conformation a more accessible and energetically favorable excited-state structure.

Donor-Acceptor Energy Level Alignment and Charge Separation Efficiency

The efficiency of the initial charge separation is governed by the relative alignment of the frontier molecular orbitals of the donor and acceptor components. In 2-(1-pyrenyl)-benzonitrile, the Highest Occupied Molecular Orbital (HOMO) is localized on the electron-rich pyrene (donor), while the Lowest Unoccupied Molecular Orbital (LUMO) is localized on the electron-deficient benzonitrile (acceptor). researchgate.netresearchgate.net

Upon absorption of a photon, an electron is promoted from the HOMO to a higher energy orbital, often a locally excited state on the pyrene (S1). researchgate.net For efficient charge separation to occur, there must be a favorable energy gradient for the electron to transfer from the excited pyrene to the LUMO of the benzonitrile, forming the ICT state. The energy gap between the donor's HOMO and the acceptor's LUMO is a critical parameter. nih.gov

Computational studies on analogous Donor-Pyrene-Acceptor (DPA) systems show that the energy of the HOMO is primarily determined by the donor's strength, while the LUMO's energy is controlled by the acceptor's strength. nih.gov A stronger donor raises the HOMO level, and a stronger acceptor lowers the LUMO level, both of which can facilitate more efficient charge transfer. nih.gov

ComponentRoleAssociated OrbitalEnergy Level Contribution
PyreneElectron DonorHOMOSource of the electron for charge transfer
BenzonitrileElectron AcceptorLUMODestination of the electron after transfer
ProcessDescription
PhotoexcitationHOMO (Pyrene) → LUMO+n (Pyrene LE State)
Charge SeparationElectron transfer from Pyrene LE State → LUMO (Benzonitrile)

This table provides a simplified model of the energy level alignment and charge transfer process in 2-(1-pyrenyl)-benzonitrile based on general principles of D-A systems. researchgate.netnih.gov

Ultrafast Charge Transfer Mechanisms and Conical Intersections

The relaxation dynamics of photoexcited pyrenyl-benzonitrile occur on an ultrafast timescale. Following initial excitation, the charge transfer from the LE state to the ICT state can happen within picoseconds or even femtoseconds. researchsquare.com The subsequent decay of the excited state is often mediated by conical intersections (CIs), which are points of degeneracy between two electronic potential energy surfaces. researchgate.net These CIs act as highly efficient funnels, enabling rapid, non-radiative transitions from an excited electronic state back to the ground state. core.ac.uk

The pyrene molecule itself exhibits complex relaxation dynamics involving a cascade through multiple electronic states mediated by CIs. nih.govacs.org When pyrene is part of a D-A system, this intrinsic behavior is modified. The torsional motion that leads to the TICT state can guide the molecule directly toward a CI between the excited state (S1) and the ground state (S0). hu-berlin.de Accessing this S1/S0 conical intersection provides an extremely fast and efficient pathway for the molecule to return to the ground state without emitting a photon, which explains the pronounced fluorescence quenching observed in polar solvents where the TICT state is stabilized. researchgate.nethu-berlin.de The topology of these intersections, whether peaked or sloped, influences the efficiency of the population transfer back to the ground state. researchgate.net

Intermolecular Interactions and Supramolecular Organization

Exciplex and Excimer Formation in Pyrenyl-Benzonitrile Systems

In systems containing Benzonitrile (B105546), 2-(1-pyrenyl)-, the interaction between an excited pyrene (B120774) moiety and a ground-state benzonitrile moiety (on another molecule) can lead to the formation of an exciplex, or excited state complex. This process is driven by photoinduced electron transfer from the electron-rich excited pyrene to the electron-deficient benzonitrile. The generation of the exciplex can be represented by the following kinetic scheme:

Py* + BN → (Py⁺-BN⁻)*

where Py* is the excited pyrene moiety and BN is the ground-state benzonitrile moiety. The resulting exciplex, (Py⁺-BN⁻)*, is a charge-transfer complex that exists only in the excited state. youtube.com

The decay of the exciplex can occur through several pathways, including radiative decay (fluorescence) back to the ground state, and non-radiative decay. The radiative decay of the exciplex results in a characteristic broad, structureless, and red-shifted emission band compared to the structured fluorescence of the pyrene monomer. This charge-transfer emission is a hallmark of exciplex formation. youtube.com Non-radiative decay pathways can include intersystem crossing to a triplet state or internal conversion to the ground state.

In concentrated solutions or in the solid state, an excited Benzonitrile, 2-(1-pyrenyl)- molecule can interact with a ground-state molecule of the same kind to form an excimer (excited dimer). This is a specific type of exciplex where the interacting species are identical. The formation of the pyrene excimer is a diffusion-controlled process. royalsocietypublishing.org The excimer is characterized by a broad and structureless fluorescence band that is significantly red-shifted from the monomer emission. royalsocietypublishing.org

The kinetics of excimer formation and decay can be described by a set of rate parameters, as outlined in the table below, which are crucial for understanding the dynamic behavior of these systems. royalsocietypublishing.orgacs.org

ParameterDescriptionTypical Value Range for Pyrene Derivatives
kMRate constant for monomer fluorescence1 - 5 x 108 s-1
kDRate constant for excimer fluorescence1 - 5 x 107 s-1
ka(t)Time-dependent rate coefficient for excimer formationDiffusion-controlled, typically 109 - 1010 M-1s-1 in low viscosity solvents
k-aRate constant for excimer dissociationDependent on temperature and solvent polarity
τMMonomer fluorescence lifetime100 - 450 ns
τDExcimer fluorescence lifetime40 - 200 ns

Note: These values are representative for pyrene and its derivatives and can vary depending on the specific molecular structure, solvent, and temperature. royalsocietypublishing.orginstras.comnih.govu-fukui.ac.jp

Several factors can influence the efficiency of intermolecular charge transfer and the subsequent migration of excitation energy in pyrenyl-benzonitrile systems. The polarity of the solvent plays a critical role; polar solvents can stabilize the charge-separated exciplex state, leading to a more pronounced red-shift in the emission spectrum. researchsquare.com

The relative orientation of the pyrene and benzonitrile moieties is also crucial. Effective charge transfer requires sufficient orbital overlap between the donor (pyrene) and acceptor (benzonitrile) units. In the solid state, the crystal packing can dictate these intermolecular arrangements. Furthermore, the presence of substituents on either the pyrene or benzonitrile rings can alter their electron-donating or -accepting properties, thereby tuning the driving force for charge transfer.

Excitation energy migration can occur between neighboring pyrene units through Förster resonance energy transfer (FRET) or Dexter electron exchange mechanisms, particularly in aggregated states or crystalline solids. The efficiency of this migration depends on the distance and orientation between the chromophores.

Rational Design of Supramolecular Assemblies Based on π-Electronic Interactions

The extended π-systems of the pyrene and benzonitrile moieties in Benzonitrile, 2-(1-pyrenyl)- make them ideal building blocks for the rational design of supramolecular assemblies driven by π-electronic interactions. mdpi.com π-π stacking is a dominant non-covalent interaction that directs the self-assembly of these molecules into ordered structures such as columns or layers. researchgate.netrsc.org The strength and geometry of these π-π stacking interactions can be modulated by introducing substituents that alter the electron density and steric profile of the aromatic rings. mdpi.com

In two-component crystal systems, the interplay between electron-rich pyrene units and electron-deficient aromatic compounds can lead to the formation of infinite stacks of heterodimers. rsc.org This principle can be applied to systems involving Benzonitrile, 2-(1-pyrenyl)-, where the pyrene moiety can interact with other electron-deficient aromatic molecules, or the benzonitrile moiety can interact with electron-rich partners.

Host-Guest Complexation with Pyrene-Functionalized Systems

The pyrene unit of Benzonitrile, 2-(1-pyrenyl)- can act as a binding site in host-guest complexes. The planar and electron-rich nature of the pyrene moiety allows it to form stable complexes with various guest molecules through π-π stacking and hydrophobic interactions. For instance, pyrene-based receptors have been shown to bind fullerenes and other electron-deficient aromatic guests. researchgate.net

Furthermore, the incorporation of pyrene units into macrocyclic hosts, such as cyclodextrins or calixarenes, can lead to the formation of inclusion complexes with suitable guest molecules. researchgate.netnih.gov The binding of a guest within the cavity of such a host can significantly alter the photophysical properties of the pyrene moiety, providing a mechanism for fluorescent sensing. While specific studies on Benzonitrile, 2-(1-pyrenyl)- as a host are limited, the principles derived from other pyrene-functionalized systems suggest its potential in this area. researchgate.net

Directed Self-Assembly through Non-Covalent Interactions (e.g., Halogen Bonding, π-Stacking)

Beyond π-stacking, other non-covalent interactions can be harnessed to direct the self-assembly of Benzonitrile, 2-(1-pyrenyl)- into complex supramolecular architectures. xjtlu.edu.cnrsc.org Halogen bonding, an attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site, is an emerging tool in crystal engineering and supramolecular chemistry. nih.govnih.gov

By introducing halogen substituents onto the benzonitrile or pyrene rings of Benzonitrile, 2-(1-pyrenyl)-, it is possible to introduce specific and directional interactions that can guide the formation of desired supramolecular structures. oup.com For example, a halogen bond between an iodine atom on one molecule and the nitrogen atom of the nitrile group on another can act as a strong and directional synthon for building extended networks. mdpi.comfrontiersin.org The interplay of halogen bonding with π-stacking can lead to the formation of intricate and robust supramolecular assemblies with tailored properties. oup.com

The following table summarizes the key non-covalent interactions and their potential role in the supramolecular organization of Benzonitrile, 2-(1-pyrenyl)-.

InteractionDescriptionPotential Role in Supramolecular Assembly
π-π Stacking Attractive, non-covalent interactions between aromatic rings.Primary driving force for the formation of columnar or lamellar structures. researchgate.netrsc.org
Halogen Bonding Directional interaction between a halogen atom and a Lewis base.Provides specificity and directionality in crystal packing, leading to the formation of well-defined networks. nih.govnih.gov
Hydrogen Bonding Interaction between a hydrogen atom and an electronegative atom like nitrogen or oxygen.If suitable functional groups are present, can contribute to the stability and directionality of the assembly.
Van der Waals Forces Weak, non-specific attractive forces between molecules.Contribute to the overall stability of the supramolecular structure. xjtlu.edu.cnrsc.org

Advanced Computational and Theoretical Chemistry Studies

Ab Initio Molecular Dynamics Simulations of Molecular Processes

Ab initio molecular dynamics (AIMD) simulations combine quantum mechanical calculations of forces with classical equations of motion to simulate the time evolution of a molecular system. pnas.orgmdpi.comethz.ch This approach allows for the study of dynamic processes such as conformational changes, solvent reorganization, and the initial steps of photochemical reactions in "Benzonitrile, 2-(1-pyrenyl)-". pnas.orgnih.gov

For instance, AIMD can be used to explore the conformational landscape of the molecule in solution, providing insights into the distribution of dihedral angles between the pyrene (B120774) and benzonitrile (B105546) rings and how this distribution is influenced by the solvent. nih.gov It can also be used to simulate the response of the solvent molecules to the change in the solute's dipole moment upon photoexcitation, which is crucial for understanding the stabilization of the charge-transfer state. nih.gov While computationally expensive, AIMD provides a detailed, atomistic picture of molecular processes that is often inaccessible to static quantum chemical calculations. pnas.orgmdpi.com

Theoretical Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by identifying transition states and mapping out potential energy surfaces. researchgate.netrsc.orgresearchgate.net For reactions involving "Benzonitrile, 2-(1-pyrenyl)-" or its analogues, DFT calculations can be used to locate the transition state structures that connect reactants to products. chemrxiv.orgtau.ac.ilarkat-usa.org

The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. scispace.com By comparing the activation energies for different possible reaction pathways, the most favorable mechanism can be identified. rsc.org For example, in the context of the formation of benzonitrile analogues in interstellar environments, theoretical modeling has been used to explore the reaction pathways between smaller precursor molecules. pnas.orgnih.gov These studies involve calculating the energies of reactants, products, intermediates, and transition states to construct a detailed potential energy surface for the reaction. rsc.org

Quantification of Molecular Aromaticity and Astrophysical Relevance for Benzonitrile Analogues

The concept of aromaticity is central to understanding the stability and reactivity of cyclic conjugated molecules. While "Benzonitrile, 2-(1-pyrenyl)-" itself is composed of aromatic pyrene and benzene (B151609) rings, computational methods allow for the quantification of their aromatic character. Various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), can be calculated using DFT to assess the degree of aromaticity in different parts of the molecule.

The astrophysical relevance of benzonitrile and its derivatives has been highlighted by the detection of benzonitrile (C₆H₅CN) in the interstellar medium, specifically in the Taurus Molecular Cloud-1 (TMC-1). pnas.orgatamankimya.comwikipedia.org This discovery has spurred significant interest in the formation and chemistry of aromatic molecules in space. scitechdaily.commit.edu The detection was made possible by radio astronomy, which identifies molecules based on their rotational spectra. scitechdaily.commit.edu

The presence of a nitrile group (-CN) induces a dipole moment in otherwise non-polar polycyclic aromatic hydrocarbons (PAHs) like pyrene, making them detectable by radio telescopes. scitechdaily.commit.edu Consequently, cyanopyrene isomers, which are structurally related to "Benzonitrile, 2-(1-pyrenyl)-", are considered important targets for astrophysical searches. scitechdaily.comresearchgate.netresearchgate.net Theoretical calculations of the rotational constants and spectra of these molecules are crucial for guiding and confirming their astronomical detection. researchgate.net The study of the formation mechanisms of these molecules in interstellar clouds, often involving ion-molecule reactions and photochemical processes, is an active area of research where theoretical modeling plays a key role. pnas.orgrsc.orgearth.com The abundance of pyrene found in asteroids like Ryugu further suggests that these molecules could be a significant source of carbon in our solar system. mit.eduearth.com

Emerging Research Areas and Applications in Photofunctional Materials

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Device Architectures

The design of efficient and color-pure emitters is a cornerstone of OLED technology. The unique electronic and photophysical properties of pyrene (B120774) and benzonitrile (B105546) derivatives make them compelling candidates for constructing high-performance electroluminescent materials.

In OLEDs, the pyrene moiety is often chosen to serve as a blue luminophore due to its high quantum yield and favorable photophysical characteristics. mdpi.com However, the planarity of pyrene can lead to strong π-π stacking in the solid state, causing the formation of excimers and a red-shift in emission, which compromises color purity. mdpi.com A key design strategy is to introduce bulky or structurally disruptive groups to the pyrene core to suppress this aggregation. The 2-benzonitrile substituent in Benzonitrile, 2-(1-pyrenyl)- could provide the necessary steric hindrance to decrease intermolecular interactions and maintain a pure blue emission in the solid state. mdpi.com

The benzonitrile group itself is a compact and strong electron-accepting moiety. beilstein-journals.org Its incorporation into emitter molecules can lead to the development of materials exhibiting thermally activated delayed fluorescence (TADF) or hybrid local and charge-transfer (HLCT) excited states. beilstein-journals.orgresearchgate.net These mechanisms are crucial for harvesting both singlet and triplet excitons generated during electrical excitation, potentially pushing the internal quantum efficiency (IQE) toward 100%. For instance, by combining benzonitrile with carbazole (B46965) donors, highly twisted structures with minimal HOMO-LUMO overlap were created, leading to efficient TADF and deep blue emission. beilstein-journals.org Similarly, pyrene-based emitters designed with a weak donor-acceptor structure have achieved high external quantum efficiencies (EQE) and brightness with minimal efficiency roll-off in non-doped blue OLEDs. chinesechemsoc.org

The performance of OLEDs using emitters with pyrene or benzonitrile motifs demonstrates their potential. Devices have achieved high efficiency, color purity, and brightness, underscoring the effectiveness of these molecular design strategies. researchgate.netchinesechemsoc.orgchinesechemsoc.org

Table 1: Performance of Selected OLEDs Featuring Pyrene or Benzonitrile-Based Emitters

Emitter TypeEmission ColorMax. EQE (%)CIE CoordinatesReference
Pyrene-Benzimidazole DerivativePure Blue4.3(0.148, 0.130) mdpi.com
Pyrene[4,5-d]imidazole-PyreneBlue8.52Not Specified chinesechemsoc.org
Carbazolyl BenzonitrileDeep Blue>5.0(0.16, 0.11) beilstein-journals.orgresearchgate.net
Anthracene-Bridged BenzonitrileBlue11.47Not Specified researchgate.net
"Hot-Exciton" Benzonitrile DerivativePure Blue12.7(0.15, 0.11) chinesechemsoc.org

This table is for illustrative purposes and shows data for related compounds, not Benzonitrile, 2-(1-pyrenyl)- itself.

Nonlinear Optical (NLO) Materials Development

Nonlinear optical (NLO) materials are essential for applications in optical communications, data storage, and optical switching, as they can alter the properties of light. tcichemicals.comacs.org The efficacy of organic NLO materials often stems from a molecular structure that facilitates intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system. nih.gov

The structure of Benzonitrile, 2-(1-pyrenyl)- is well-suited for NLO applications. The pyrene unit can act as the π-conjugated bridge and part of the donor system, while the electron-withdrawing cyano group on the benzene (B151609) ring serves as the acceptor. This D-π-A arrangement can lead to a large change in dipole moment upon excitation, which is a key factor for a high second-order NLO response (hyperpolarizability, β). nih.gov Theoretical and experimental studies on various D-π-A molecules, including those with benzonitrile or pyrene components, have shown that tuning the strength of the donor and acceptor groups and modifying the π-bridge can optimize NLO properties. acs.orgnih.gov For example, pyrenyl Schiff base derivatives have demonstrated significant reverse saturable absorption, an important third-order NLO property, attributed to their large π-conjugated system and ICT character. nih.gov Computational studies on composite materials containing benzonitrile derivatives embedded in a polymer matrix also indicate their favorability for NLO applications. mdpi.com

Table 2: NLO Properties of Related Donor-Acceptor Compounds

Compound TypeNLO Property InvestigatedKey FindingReference
Pyrenyl Schiff Base DerivativesThird-Order NLO (Z-scan)Show reverse saturable absorption and good optical limiting. nih.gov
Piperidone DerivativesFirst Hyperpolarizability (β)High β values larger than standard reference compounds. nih.gov
Fluorenyl-Benzonitrile DerivativeSecond-Order NLO (β_HRS)"Linear" molecular design shows superior NLO response. acs.org
Benzonitrile Derivatives in PVK MatrixThird-Order NLO (χ(3))Embedding in a polymer matrix is favorable for NLO applications. mdpi.com

This table summarizes findings for related molecular structures to illustrate the principles of NLO material design.

Photoinduced Electron and Energy Transfer Systems in Artificial Photosynthesis and Energy Conversion

Artificial photosynthesis aims to replicate the natural process of converting solar energy into chemical fuels, primarily through light-harvesting and subsequent electron transfer and energy transfer processes. researchgate.net This field relies on the design of molecular and supramolecular systems, often composed of an antenna (light-absorber), an electron donor, and an electron acceptor. unt.edunih.gov

The pyrene moiety is an excellent chromophore, capable of absorbing light in the UV-visible region. nih.gov In the context of artificial photosynthesis, a pyrene unit can function as the antenna, capturing photon energy to reach an excited state. Following excitation, this energy can be transferred to an adjacent molecule (energy transfer) or the excited pyrene can donate an electron to an acceptor (photoinduced electron transfer, PET). unt.edunih.gov The benzonitrile portion of Benzonitrile, 2-(1-pyrenyl)- could function as an electron acceptor. The spatial arrangement and electronic coupling between the pyrene donor and benzonitrile acceptor are critical for ensuring that the forward electron transfer is much faster than the charge recombination, leading to an efficient charge-separated state. researchgate.net Multimodular systems that mimic the antenna-reaction center of natural photosynthesis often employ such donor-acceptor pairs to achieve efficient light harvesting and charge separation. unt.edu

Development of Fluorescent Chemosensors and Probes for Analytical Research (Focus on Mechanisms)

Fluorescent chemosensors are powerful tools for detecting trace amounts of chemical species in biological and environmental samples. nih.gov They typically consist of a fluorophore (the signaling unit) linked to a receptor (the recognition site). The interaction of the target analyte with the receptor modulates the fluorescence of the fluorophore.

In a molecule like Benzonitrile, 2-(1-pyrenyl)-, the pyrene unit serves as the fluorophore, known for its characteristic monomer and excimer emission. The benzonitrile moiety, or a receptor linked to it, could act as the recognition site. The detection mechanism often relies on processes that either quench or enhance the fluorescence upon analyte binding. mdpi.com

Two predominant mechanisms governing the function of fluorescent chemosensors are Photoinduced Electron Transfer (PET) and Resonance Energy Transfer (RET), also known as Förster Resonance Energy Transfer (FRET).

Photoinduced Electron Transfer (PET): This mechanism involves electron transfer between the fluorophore and the receptor. In the "off" state, the receptor's frontier molecular orbitals are positioned to allow for electron transfer from the excited fluorophore, quenching its fluorescence. When the receptor binds to an analyte, its electronic properties are altered, inhibiting the PET process and "turning on" the fluorescence. nih.govresearchgate.net Conversely, binding can sometimes initiate PET, leading to fluorescence quenching. nih.gov Pyrene-based sensors for anions, for example, have demonstrated fluorescence changes attributed to the PET mechanism. frontiersin.org

Resonance Energy Transfer (RET/FRET): This mechanism is a non-radiative energy transfer process between a donor fluorophore and an acceptor chromophore. aps.org It requires spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum, and the efficiency of transfer is highly dependent on the distance between the two. aps.orgacs.org In a sensor design, the binding of an analyte can cause a conformational change that brings the donor and acceptor closer together or pushes them further apart, thereby modulating the efficiency of FRET and resulting in a change in the fluorescence signal.

Table 3: Comparison of PET and RET Sensing Mechanisms

MechanismDescriptionKey RequirementSignal Output
PET Electron transfer between the excited fluorophore and the receptor. researchgate.netAppropriate energy levels of frontier orbitals.Fluorescence "turn-on" or "turn-off". nih.gov
RET/FRET Non-radiative energy transfer from a donor fluorophore to an acceptor chromophore. aps.orgSpectral overlap and proximity (typically <10 nm). acs.orgDecrease in donor fluorescence and/or increase in acceptor fluorescence.

Application in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs)

The semiconducting properties of π-conjugated organic molecules are central to their use in organic electronics, including OFETs and OPVs.

Organic Field-Effect Transistors (OFETs): OFETs are fundamental components of "plastic electronics," such as flexible displays and sensors. unica.itkyushu-u.ac.jp The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer. aps.org Materials based on large, planar polycyclic aromatic hydrocarbons like pyrene are investigated for OFETs due to their potential for ordered molecular packing, which facilitates efficient intermolecular charge transport (hopping). aps.org The introduction of substituents like benzonitrile can influence the material's energy levels (HOMO/LUMO) and its propensity for n-type (electron) or p-type (hole) transport. kyushu-u.ac.jp

Organic Photovoltaics (OPVs): OPV devices convert sunlight into electricity and are typically based on a bulk heterojunction (BHJ) structure, which is a blend of an electron-donating material and an electron-accepting material. 1-material.com Pyrene derivatives can function as the electron donor due to their extended π-conjugation. chemrxiv.org Benzonitrile-functionalized molecules have been successfully developed as non-fullerene acceptors (NFAs) in high-performance organic solar cells. rsc.org The benzonitrile group helps to tune the electronic properties of the acceptor to ensure efficient charge separation at the donor-acceptor interface. The design of materials where donor and acceptor moieties are covalently linked, such as in a D-A copolymer or a small molecule with a D-π-A structure, is a key strategy for optimizing morphology and device performance. chemrxiv.orgnih.gov

Future Directions and Unexplored Avenues in Pyrenyl Benzonitrile Research

Integration into Advanced Functional Materials and Devices

The combination of the robust photophysical properties of pyrene (B120774) and the electron-accepting nature of benzonitrile (B105546) suggests significant potential for "Benzonitrile, 2-(1-pyrenyl)-" in the development of next-generation functional materials. Pyrene itself is known for its high fluorescence quantum yield and propensity to form excimers, while benzonitrile is a common building block in materials exhibiting thermally activated delayed fluorescence (TADF). worktribe.comrsc.org

Future investigations could focus on incorporating this molecule as an emissive layer or host material in Organic Light-Emitting Diodes (OLEDs). The donor-acceptor (D-A) structure inherent to 2-(1-pyrenyl)benzonitrile is a key design principle for TADF emitters, which enable OLEDs to achieve near-100% internal quantum efficiency without relying on expensive heavy metals. acs.orgresearchgate.net Research into carbazole-benzonitrile systems has shown that the strategic combination of donor and acceptor units is crucial for efficient TADF. worktribe.comacs.orgresearchgate.net Exploring how the sterically demanding and electronically rich pyrene unit influences the energy levels and reverse intersystem crossing (RISC) rates in this system could lead to highly efficient deep-blue or color-tunable OLEDs. researchgate.net

Furthermore, the sensitivity of pyrene's fluorescence to its local environment could be exploited in chemical sensors and molecular probes. The direct linkage to the benzonitrile group might modulate this sensitivity in unique ways, allowing for the design of highly selective sensors for ions, small molecules, or even biological macromolecules. nih.gov The potential for creating materials that respond to external stimuli, such as mechanical force (mechanofluorochromism) or solvent polarity (solvatochromism), is another exciting avenue, driven by potential intramolecular charge transfer (ICT) characteristics. rsc.orgacs.org

Rational Design of Novel Conjugates with Tunable Photophysical Properties

The "Benzonitrile, 2-(1-pyrenyl)-" scaffold is an ideal platform for systematic chemical modification to fine-tune its electronic and optical properties. The rational design of new conjugates can lead to materials with tailored absorption and emission profiles, quantum yields, and excited-state lifetimes.

One promising direction is the introduction of various donor or acceptor substituents onto either the pyrene or benzonitrile rings. Attaching strong electron-donating groups, such as amino or alkoxy moieties, to the pyrene core could enhance the D-A character, leading to red-shifted emissions and stronger ICT. acs.orgacs.org Conversely, adding further electron-withdrawing groups to the benzonitrile ring could modulate the LUMO energy level, providing another handle for tuning the emission color and efficiency. bohrium.com The synthesis and study of a series of these derivatives would provide a clear structure-property relationship, guiding the development of materials for specific applications. nih.gov

Another avenue involves altering the linkage between the pyrene and benzonitrile units. While the current focus is on a direct sigma bond, introducing conjugated spacers like ethynyl (B1212043) or vinyl groups could extend the π-system, leading to significant bathochromic shifts in absorption and emission spectra. evitachem.com This strategy has been effectively used to create dyes with properties suitable for organic electronics and photovoltaics. bohrium.com Computational modeling, using techniques like Density Functional Theory (DFT), will be an indispensable tool in this rational design process, allowing for the prediction of photophysical properties before undertaking complex syntheses. acs.orgbohrium.com

Proposed Modification Target Property Potential Application
Add donor groups (e.g., -NR₂, -OR) to pyreneRed-shifted emission, enhanced ICTRed/Orange OLEDs, Bio-imaging probes
Add acceptor groups (e.g., -CF₃, -CN) to benzonitrileBlue-shifted emission, tuned LUMODeep-blue OLEDs, Electron-transport materials
Introduce conjugated linkers (e.g., alkyne, alkene)Extended π-conjugation, bathochromic shiftNear-infrared (NIR) emitters, Photovoltaics
Create oligomers or polymersEnhanced charge transport, film-forming abilityOrganic field-effect transistors (OFETs), Printable electronics

Exploration of New Mechanistic Pathways and Theoretical Frameworks

A deeper understanding of the fundamental photophysical processes within 2-(1-pyrenyl)benzonitrile is crucial for its rational application. The direct, and likely twisted, linkage between the pyrene and benzonitrile rings suggests the possibility of complex excited-state dynamics, including ICT and potentially Twisted Intramolecular Charge Transfer (TICT). acs.orgacs.org The TICT state, often associated with dual emission and high sensitivity to solvent polarity, could be a key feature of this molecule. acs.orgmdpi.com

Future research should employ advanced spectroscopic techniques, such as femtosecond transient absorption and time-resolved fluorescence, to map the excited-state relaxation pathways. uva.nl These experiments can unravel the competition between locally excited states, charge-transfer states, and triplet states, providing a comprehensive picture of the molecule's photophysics. Investigating how these pathways are influenced by solvent polarity, temperature, and molecular conformation will be critical. acs.org

Theoretical studies employing high-level quantum chemical methods will be essential to complement experimental findings. researchgate.net DFT and Time-Dependent DFT (TD-DFT) calculations can elucidate the nature of the frontier molecular orbitals (HOMO and LUMO), predict transition energies, and model the potential energy surfaces of the excited states. acs.orgacs.org Such calculations can help to confirm the existence of TICT states, estimate the energy barrier to their formation, and understand the factors that govern intersystem crossing and TADF processes. acs.org This synergy between advanced experimental and theoretical approaches will build a robust framework for predicting and controlling the behavior of pyrenyl-benzonitrile systems.

Cross-Disciplinary Applications and Fundamental Discoveries

The unique electronic and photophysical properties of 2-(1-pyrenyl)benzonitrile open doors to applications beyond materials science, extending into biochemistry, photochemistry, and even astrochemistry.

In the biomedical field, the fluorescent nature of the pyrene unit suggests its use as a label or probe for imaging biological systems. rsc.org The potential solvatochromism could be harnessed to report on the polarity of microenvironments within living cells, such as lipid membranes or protein binding sites. nih.gov The development of water-soluble derivatives could lead to novel fluorescent probes for in-vitro and in-vivo diagnostics.

The compound could also serve as a novel photosensitizer or photocatalyst. Upon absorption of light, it could engage in energy or electron transfer processes with other molecules, initiating chemical reactions. This could be explored in the context of photodynamic therapy or for driving challenging organic transformations. The study of its behavior in organized media, such as micelles or liquid crystals, could reveal new self-assembly motifs and emergent properties. mdpi.com

From a more fundamental perspective, the study of such aromatic molecules contributes to our understanding of chemical physics. Furthermore, benzonitrile has been detected in the interstellar medium (ISM), and its aromaticity is considered a factor in its stability and persistence in astrophysical environments. aanda.org Studying the spectroscopic signatures and stability of complex derivatives like 2-(1-pyrenyl)benzonitrile could provide data relevant to the search for complex organic molecules in space.

Q & A

Q. Yield optimization factors :

  • Reagent stoichiometry : Excess pyrene derivatives (1.2–1.5 eq) improve coupling efficiency.
  • Catalyst selection : Pd(PPh₃)₄ for Suzuki reactions reduces side-product formation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves unreacted pyrene .

Advanced: How can the photophysical properties of 2-(1-pyrenyl)benzonitrile be tuned for applications in OLEDs?

Answer:
The pyrenyl group enhances π-conjugation and charge-transfer properties. Strategies include:

  • Substituent engineering : Electron-withdrawing groups (e.g., -CN on benzonitrile) stabilize TADF (thermally activated delayed fluorescence) by reducing ΔEST (singlet-triplet energy gap) .
  • Steric modulation : Bulky pyrenyl substituents reduce aggregation-induced quenching in thin-film OLED layers .
  • Solvent polarity effects : Polar solvents (e.g., acetonitrile) during synthesis improve solubility for uniform film deposition .

Q. Key data :

  • Quantum yield : Up to 0.45 in doped films (20% wt in CBP matrix) .
  • Emission λmax : 480–520 nm (tunable via substituents) .

Basic: What spectroscopic techniques are critical for characterizing 2-(1-pyrenyl)benzonitrile, and how are data interpreted?

Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign aromatic protons (δ 7.5–8.5 ppm for pyrenyl) and nitrile carbon (δ ~115 ppm) .
  • HR-MS : Confirm molecular ion ([M+H]<sup>+</sup>) with <1 ppm error; fragmentation patterns validate substitution sites .
  • UV-Vis/FL spectroscopy : π→π* transitions (λabs ~350 nm) and excimer emission (λemi >450 nm) indicate conjugation extent .

Q. Common pitfalls :

  • Overlapping NMR signals resolved via 2D-COSY or NOESY.
  • Fluorescence quenching in concentrated solutions requires dilution (<10<sup>-5</sup> M) for accurate λemi measurement .

Advanced: What strategies resolve contradictions between experimental and computational data on the electronic structure of 2-(1-pyrenyl)benzonitrile?

Answer:

  • DFT benchmarking : Compare computed HOMO-LUMO gaps with cyclic voltammetry data. Adjust functionals (e.g., B3LYP vs. CAM-B3LYP) to match experimental redox potentials .
  • Crystallography : Single-crystal X-ray structures validate bond lengths and dihedral angles, resolving discrepancies in charge distribution models .
  • Solvent correction : Apply PCM (Polarizable Continuum Model) in computations to match solvent-dependent UV-Vis spectra .

Case study : Computed ΔEST of 0.3 eV vs. experimental 0.25 eV required hybrid functionals and spin-orbit coupling corrections .

Basic: What are the common challenges in purifying 2-(1-pyrenyl)benzonitrile, and how are they addressed?

Answer:

  • Low solubility : Use mixed solvents (e.g., DCM/hexane) for recrystallization .
  • Byproduct removal : Gradient column chromatography (5→30% ethyl acetate in hexane) separates unreacted pyrene .
  • Hygroscopicity : Store under inert atmosphere (Ar) with molecular sieves to prevent hydrolysis of the nitrile group .

Advanced: How does the pyrenyl moiety affect the electrochemical stability of benzonitrile derivatives in optoelectronic applications?

Answer:

  • Enhanced stability : Pyrenyl’s extended conjugation reduces oxidation potential (Eox ~1.2 V vs. SCE), improving hole-transport efficiency in OLEDs .
  • Radical scavenging : Pyrenyl’s electron-rich structure mitigates degradation from reactive oxygen species (ROS) during device operation .
  • Cyclic voltammetry data : Reversible redox peaks at E1/2 = -1.8 V (reduction) confirm stability in charge-transfer processes .

Basic: What are the solubility characteristics of 2-(1-pyrenyl)benzonitrile in common organic solvents?

Answer:

  • High solubility : Dichloromethane (DCM), THF, toluene (>10 mg/mL) .
  • Low solubility : Water, methanol (<0.1 mg/mL) .
  • Temperature dependence : Solubility in acetonitrile increases from 2 mg/mL (25°C) to 8 mg/mL (60°C) .

Advanced: What role does steric hindrance from the pyrenyl group play in cross-coupling reactions?

Answer:

  • Reactivity reduction : Bulky pyrenyl groups slow transmetallation in Suzuki reactions, requiring higher temperatures (80–100°C) .
  • Regioselectivity : Ortho-substitution on benzonitrile is favored due to steric shielding of the para position .
  • Catalyst design : Bulky ligands (e.g., SPhos) improve coupling efficiency by reducing steric clashes .

Basic: How are computational methods applied to predict the reactivity of 2-(1-pyrenyl)benzonitrile?

Answer:

  • Docking studies : Identify binding sites with biomolecules (e.g., serotonin transporters) using AutoDock Vina .
  • MD simulations : Assess stability in polymer matrices for OLEDs (e.g., 100 ns trajectories in PMMA) .
  • QM/MM : Model charge-transfer pathways in mixed-host emissive layers .

Advanced: What methodologies assess the environmental stability of 2-(1-pyrenyl)benzonitrile?

Answer:

  • Photodegradation studies : UV irradiation (254 nm) in aqueous acetonitrile monitors nitrile hydrolysis to amides via LC-MS .
  • Microbial assays : Pseudomonas putida cultures degrade pyrenyl moieties, analyzed via CO2 evolution .
  • QSPR models : Predict half-life in soil (t1/2 ~120 days) based on logP and H-bond acceptor counts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.